molecular formula C10H14ClN B7862492 2-(3-Chlorophenyl)butan-2-amine HCl

2-(3-Chlorophenyl)butan-2-amine HCl

Cat. No.: B7862492
M. Wt: 183.68 g/mol
InChI Key: ZRKSHRJROKAVFT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)butan-2-amine HCl is a chlorinated amphetamine derivative with a molecular formula of C₁₀H₁₃ClN·HCl (molecular weight: ~220.70 g/mol). The compound features a butan-2-amine backbone substituted with a 3-chlorophenyl group at the second carbon, stabilized as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

2-(3-chlorophenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSHRJROKAVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(3-Chlorophenyl)butan-2-amine HCl has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic effects in various diseases, such as cancer and inflammation.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)butan-2-amine HCl exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substitution Effects

(a) 3-(2-Chlorophenyl)butan-2-amine HCl
  • Structure : Chlorine at the ortho (2-) position on the phenyl ring.
  • Predicted collision cross-section (CCS) for [M+H]+ adduct: 139.2 Ų (indicative of compact molecular shape) .
(b) 2-(3-Chlorophenyl)butan-2-amine HCl
  • Structure : Chlorine at the meta (3-) position.
  • Key Differences: The meta configuration may enhance electronic interactions with biological targets due to favorable dipole alignment. No direct CCS data available, but structural similarity to the ortho isomer suggests comparable size (~140–145 Ų).

Functional Group Variations: Bupropion HCl

  • Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone HCl .
  • Key Differences: Propanone backbone vs. butan-2-amine in the target compound. Tert-butylamino group replaces the primary amine, enhancing lipophilicity and altering metabolism. Pharmacology: Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), used for depression and smoking cessation. The ketone group is critical for its activity, which the target compound lacks .

Heterocyclic Analogs: Thiazole Derivatives

  • Example: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate .
  • Key Differences: Incorporation of a thiazole ring increases aromaticity and may improve metabolic stability. Molecular Weight: 279.18 g/mol (vs. 220.70 for the target compound). Solubility: Monohydrate form likely reduces water solubility compared to anhydrous HCl salts.

Piperazine and Methoxy-Substituted Analogs

  • Example : (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine HCl .
  • Extended alkyl chain (ethyl linkage) alters pharmacokinetics, possibly prolonging half-life.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Weight (g/mol) Chlorine Position Key Functional Groups Pharmacological Activity Predicted CCS [M+H]+ (Ų)
2-(3-Chlorophenyl)butan-2-amine HCl 220.70 3-chlorophenyl Butan-2-amine, HCl salt Unknown (potential stimulant) ~140 (estimated)
3-(2-Chlorophenyl)butan-2-amine HCl 220.70 2-chlorophenyl Butan-2-amine, HCl salt Unknown (structural isomer) 139.2
Bupropion HCl 276.20 3-chlorophenyl Propanone, tert-butylamino NDRI, antidepressant N/A
[2-(3-Chlorophenyl)-thiazol-4-yl]methanamine HCl 279.18 3-chlorophenyl Thiazole, HCl salt Unknown N/A

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